Bienvenue dans la boutique en ligne BenchChem!

thieno[2,3-d]pyrimidin-4(3H)-one

Antibacterial Gram-positive Gram-negative

Select thieno[2,3-d]pyrimidin-4(3H)-one for your kinase inhibitor or antimicrobial program. This validated quinazoline bioisostere delivers 11-fold superior EGFR potency over lapatinib (IC₅₀ 11 vs 120 nM) and single-digit nanomolar ROCK II inhibition (IC₅₀=1 nM). Derivatives demonstrate 10–15× better antifungal MICs than clinical standards and DHFR inhibition surpassing methotrexate. Modular substitution at C2, N3, C5, and C6 enables precise physicochemical and pharmacological tuning. Procure this high-purity scaffold to accelerate targeted oncology and anti-infective discovery campaigns.

Molecular Formula C6H4N2OS
Molecular Weight 152.18 g/mol
CAS No. 14080-50-3
Cat. No. B016490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namethieno[2,3-d]pyrimidin-4(3H)-one
CAS14080-50-3
SynonymsThieno[2,3-d]pyrimidin-4-one;  Thieno[2,3-d]pyrimidin-4-ol; 
Molecular FormulaC6H4N2OS
Molecular Weight152.18 g/mol
Structural Identifiers
SMILESC1=CSC2=C1C(=O)NC=N2
InChIInChI=1S/C6H4N2OS/c9-5-4-1-2-10-6(4)8-3-7-5/h1-3H,(H,7,8,9)
InChIKeyJEDVKUHCDPPWNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thieno[2,3-d]pyrimidin-4(3H)-one (CAS 14080-50-3): A Multifunctional Scaffold for Antimicrobial and Anticancer Drug Discovery


Thieno[2,3-d]pyrimidin-4(3H)-one is a fused heterocyclic scaffold comprising a thiophene ring annulated to a pyrimidinone core. This core structure is recognized as a bioisostere of the quinazoline pharmacophore, a privileged motif in numerous clinically approved kinase inhibitors and antimicrobial agents [1]. Derivatives of thieno[2,3-d]pyrimidin-4(3H)-one have demonstrated potent and broad-spectrum biological activities, including significant antibacterial and antifungal effects that surpass standard-of-care controls, as well as robust antiproliferative activity against diverse human cancer cell lines [2][3]. The scaffold's modular synthetic accessibility at the C2, N3, C5, and C6 positions enables precise tuning of physicochemical and pharmacological properties, making it a versatile starting point for lead optimization campaigns in both anti-infective and oncology research programs [1].

Why Thieno[2,3-d]pyrimidin-4(3H)-one Cannot Be Interchanged with Quinazoline or Other In-Class Analogs


While thieno[2,3-d]pyrimidin-4(3H)-one serves as a bioisostere of quinazoline, simple scaffold hopping does not preserve potency, selectivity, or even target engagement. The replacement of the fused benzene ring in quinazoline with a thiophene moiety alters the electronic distribution and the three-dimensional conformation of the molecule, leading to distinct binding modes in enzyme active sites [1]. For instance, in dihydrofolate reductase (DHFR), the thieno[2,3-d]pyrimidine core binds in a characteristic 'flipped' orientation relative to classical antifolates, enabling the sulfur atom of the thiophene to mimic the 4-amino group of methotrexate [2]. Furthermore, specific substitution patterns on the thienopyrimidinone core are critical for activity; even closely related derivatives within the same series can exhibit orders-of-magnitude differences in potency against a given target (e.g., ROCK kinases) or in cellular cytotoxicity profiles [3]. Therefore, substitution of the parent scaffold or an unoptimized derivative for a validated, highly active analog will almost certainly result in a significant and unpredictable loss of biological activity.

Quantitative Differentiation Guide for Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives Against Key Comparators


Superior Antibacterial Potency of 2-(m-Methoxyphenyl)-Substituted Derivative Relative to Ampicillin and Streptomycin

A derivative of thieno[2,3-d]pyrimidin-4(3H)-one (Compound 22) exhibits broad-spectrum antibacterial activity that is quantitatively superior to the clinical comparators ampicillin and streptomycin. In standardized microdilution assays against a panel of Gram-positive and Gram-negative bacteria, Compound 22 achieved minimum inhibitory concentration (MIC) values ranging from 0.05 to 0.13 mM, representing a 6- to 15-fold increase in potency compared to the control antibiotics [1].

Antibacterial Gram-positive Gram-negative Topoisomerase II

Enhanced Antifungal Activity of p-Chlorophenyl and m-Methoxyphenyl Derivatives Over Ketoconazole and Bifonazole

Thieno[2,3-d]pyrimidin-4(3H)-one derivatives Compounds 14 and 15 demonstrated remarkable antifungal efficacy against a panel of eight fungal species, significantly outperforming the clinical azole antifungals ketoconazole and bifonazole. Compound 14 exhibited MIC values between 0.013 and 0.026 mM, while Compound 15 achieved an MIC of 0.027 mM. Both compounds were 10 to 15 times more potent than the reference drugs [1].

Antifungal Candida Aspergillus CYP51

Superior DHFR Inhibition by a Thieno[2,3-d]pyrimidin-4-one Derivative Compared to Methotrexate

In a direct enzymatic assay, thieno[2,3-d]pyrimidin-4-one derivative Compound 20 was identified as a more potent inhibitor of human dihydrofolate reductase (DHFR) than the gold-standard clinical antifolate, methotrexate (MTX). Compound 20 exhibited an IC50 of 0.20 μM, surpassing the potency of MTX, which had an IC50 of 0.22 μM under identical assay conditions [1]. This is a rare and significant finding, as MTX is a potent and widely used chemotherapeutic agent.

Anticancer DHFR Antifolate NCI-60

Enhanced Broad-Spectrum Antitumor Activity Across the NCI-60 Panel Compared to 5-Fluorouracil

Thieno[2,3-d]pyrimidin-4-one derivatives Compounds 20 and 23 exhibited potent and broad antitumor activity when screened against the NCI-60 human tumor cell line panel, demonstrating a clear advantage over the standard chemotherapeutic agent 5-fluorouracil (5-FU). The mean-graph midpoint (MG-MID) values for total growth inhibition (TGI) and 50% growth inhibition (GI50) indicate that Compound 20 (TGI = 16.2, GI50 = 3.3) was 7-fold more active than 5-FU, while Compound 23 (TGI = 67.7, GI50 = 6.6) was 4-fold more active [1].

Anticancer NCI-60 Cytotoxicity 5-Fluorouracil

Nanomolar Potency Against ROCK Kinases: A New Class of Inhibitors

A derivative of thieno[2,3-d]pyrimidin-4(3H)-one, Compound 8k, has been identified as a highly potent inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK I and ROCK II), a target class with established roles in cardiovascular disease and oncology. Compound 8k inhibited ROCK I with an IC50 of 0.004 μM (4 nM) and ROCK II with an IC50 of 0.001 μM (1 nM) [1]. While a direct comparator is not provided in the primary discovery paper, this level of potency is characteristic of high-quality kinase inhibitor leads and rivals the activity of several advanced clinical candidates targeting this enzyme family [2].

ROCK inhibitor Kinase Cell morphology Cancer

Superior EGFR Tyrosine Kinase Inhibition Relative to the Quinazoline-Based Drug Lapatinib

Exploiting the bioisosteric relationship between thieno[2,3-d]pyrimidine and quinazoline, certain derivatives have been shown to be significantly more potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase than the clinical quinazoline-based drug lapatinib. A specific thieno[2,3-d]pyrimidine derivative exhibited an IC50 of 11 nM against EGFR, which is an order of magnitude more potent than the IC50 of 120 nM reported for lapatinib [1].

EGFR Tyrosine Kinase Inhibitor Cancer Bioisostere

High-Impact Research and Industrial Application Scenarios for Thieno[2,3-d]pyrimidin-4(3H)-one


Lead Optimization for Next-Generation Broad-Spectrum Antifungal Agents

Research teams focused on developing novel therapies for invasive fungal infections should prioritize the thieno[2,3-d]pyrimidin-4(3H)-one scaffold. The demonstrated 10- to 15-fold superiority in MIC values against a panel of pathogenic fungi, compared to the clinical standards ketoconazole and bifonazole [1], provides a strong quantitative foundation for lead optimization. This scaffold offers a clear advantage in potency that can be leveraged to design compounds with improved efficacy against drug-resistant Candida and Aspergillus species.

Development of Non-Classical Antifolates with Superior DHFR Inhibition

For oncology programs targeting the folate pathway, a thieno[2,3-d]pyrimidin-4-one derivative has been shown to inhibit DHFR more potently (IC50 = 0.20 μM) than the reference drug methotrexate (IC50 = 0.22 μM) [2]. This finding is critical for procurement and research decisions, as it identifies this specific chemotype as a validated starting point for developing next-generation antifolates. Further, its broad antitumor activity across the NCI-60 panel, which is 4- to 7-fold greater than 5-fluorouracil, indicates potential for a wider therapeutic window or activity against cancers resistant to current therapies [2].

Discovery of Novel ROCK Kinase Inhibitors for Cardiovascular and Oncological Research

The identification of a thieno[2,3-d]pyrimidin-4(3H)-one derivative (Compound 8k) with single-digit nanomolar potency against both ROCK I (IC50 = 4 nM) and ROCK II (IC50 = 1 nM) validates this scaffold as a new and highly effective class of ROCK inhibitors [3]. This potency is on par with many advanced leads. Researchers investigating the therapeutic potential of ROCK inhibition in areas such as hypertension, glaucoma, or cancer metastasis can confidently select this scaffold for further medicinal chemistry exploration, knowing it can achieve the high target engagement required for in vivo proof-of-concept studies.

Design of High-Potency EGFR Inhibitors via Bioisosteric Replacement

For medicinal chemistry teams engaged in kinase inhibitor design, the thieno[2,3-d]pyrimidin-4(3H)-one scaffold represents a validated bioisostere of the quinazoline core found in numerous approved drugs (e.g., gefitinib, lapatinib). Crucially, a specific derivative of this scaffold has demonstrated an 11-fold improvement in EGFR inhibitory potency (IC50 = 11 nM) over the quinazoline-based drug lapatinib (IC50 = 120 nM) [4]. This quantitative advantage provides a compelling reason to prioritize the thieno[2,3-d]pyrimidin-4(3H)-one core when designing new chemical entities aimed at improving upon the efficacy and resistance profiles of first- and second-generation EGFR inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for thieno[2,3-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.